molecular formula C3H5NO B051709 3-Hydroxypropionitrile-2,2,3,3-d4 CAS No. 122775-18-2

3-Hydroxypropionitrile-2,2,3,3-d4

Cat. No.: B051709
CAS No.: 122775-18-2
M. Wt: 75.1 g/mol
InChI Key: WSGYTJNNHPZFKR-VEPVEJTGSA-N
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Description

3-Hydroxypropionitrile-2,2,3,3-d4 is a deuterium-labeled analogue of 3-Hydroxypropionitrile. This compound is characterized by the presence of deuterium atoms at the 2 and 3 positions, which makes it useful in various scientific research applications. The molecular formula of this compound is HOCD2CD2CN, and it has a molecular weight of 75.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 3-Hydroxypropionitrile-2,2,3,3-d4 often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of supercritical water and specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

3-Hydroxypropionitrile-2,2,3,3-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

IUPAC Name

2,2,3,3-tetradeuterio-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGYTJNNHPZFKR-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483017
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-18-2
Record name 3-Hydroxypropionitrile-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122775-18-2
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Synthesis routes and methods I

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 2
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 3
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 4
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 5
3-Hydroxypropionitrile-2,2,3,3-d4
Reactant of Route 6
Reactant of Route 6
3-Hydroxypropionitrile-2,2,3,3-d4

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